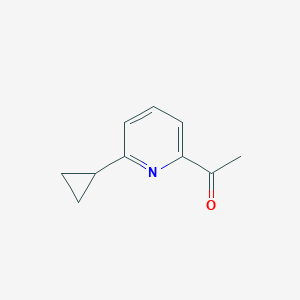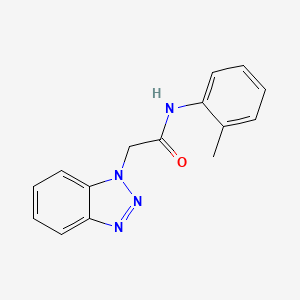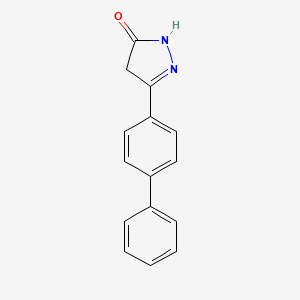
3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a phenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is known to interact with various biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
4-Phenylphenol: A phenol analog of biphenyl, known for its antimicrobial properties.
4-Phenylfentanyl: A synthetic opioid with high potency.
Phenylbutyric acid: Used in the treatment of urea cycle disorders.
Uniqueness: 3-(4-Phenylphenyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
3-(4-phenylphenyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-10-14(16-17-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJQRTHXGLIPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2668952.png)
![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2668954.png)
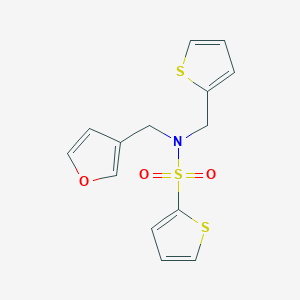
![4-Amino-1,2-dimethyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2668959.png)
![N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide](/img/structure/B2668963.png)


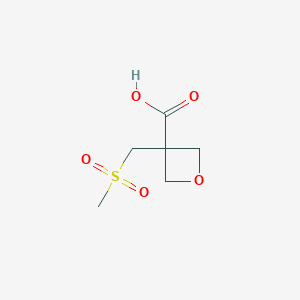


![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)
